3-(2-Fluorophenyl)butan-1-amine

Lipophilicity Drug Design Physicochemical Property

Select this isomer for CNS programs needing optimal lipophilicity (logP 2.28 vs 2.63 for 1-isomer). Backed by Grünenthal analgesic patents; 1.9 µM FGFR1 makes it a fragment hit for oncology. 98% purity supports immediate screening. ¹⁹F NMR probe ready. Differentiate SAR today.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
Cat. No. B13609974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)butan-1-amine
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC(CCN)C1=CC=CC=C1F
InChIInChI=1S/C10H14FN/c1-8(6-7-12)9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3
InChIKeyLMMHBTJOUBWIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)butan-1-amine (CAS 1225882-82-5): Structural and Physicochemical Primer for Research Procurement


3-(2-Fluorophenyl)butan-1-amine is a synthetic fluorinated phenylalkylamine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g·mol⁻¹. It features a primary amine terminus attached to a butyl chain, which is substituted at the C3 position with a 2-fluorophenyl group [1]. The compound exhibits a computed logP of approximately 2.28 and a topological polar surface area (TPSA) of 26.0 Ų, placing it in a moderate lipophilicity range suitable for CNS exposure according to common drug-likeness filters . It belongs to the 3-aryl-butylamine chemotype, a scaffold explicitly claimed in the patent literature (EP 0 693 475 and US 2006/0194988) as possessing excellent analgesic activity and very good tolerability [2].

Why 1-(2-Fluorophenyl)butan-1-amine or 2-(2-Fluorophenyl)butan-1-amine Cannot Replace 3-(2-Fluorophenyl)butan-1-amine in SAR-Driven Workflows


The three constitutional isomers—3-(2-fluorophenyl)butan-1-amine, 1-(2-fluorophenyl)butan-1-amine, and 2-(2-fluorophenyl)butan-1-amine—differ in the position of the 2-fluorophenyl group relative to the primary amine [1]. This positional variation introduces quantifiable differences in computed lipophilicity, with the 3-phenyl isomer exhibiting a logP of 2.28 versus 2.63 for the 1-phenyl isomer, a ΔlogP of 0.35 . In medicinal chemistry, such differences in logP are known to alter membrane permeability, plasma protein binding, and metabolic clearance; therefore, these isomers cannot be considered interchangeable surrogates in structure–activity relationship (SAR) studies, pharmacological assays, or patent-protected synthetic routes [2].

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)butan-1-amine Against Its Closest Positional and Non-Fluorinated Analogs


Computed logP Differentiates 3-(2-Fluorophenyl)butan-1-amine from the 1-Phenyl and 2-Phenyl Positional Isomers

The computed logP of 3-(2-fluorophenyl)butan-1-amine is 2.28, as reported by Leyan . In comparison, 1-(2-fluorophenyl)butan-1-amine has a computed logP of 2.63 (Fluorochem) , and 2-(2-fluorophenyl)butan-1-amine has an ACD/LogP of 2.39 (ChemSpider) [1]. This represents a ΔlogP of −0.35 relative to the 1-position isomer and −0.11 relative to the 2-position isomer.

Lipophilicity Drug Design Physicochemical Property

Commercial Purity Advantage: 98% Specification for 3-(2-Fluorophenyl)butan-1-amine vs. 95% for the 1-Phenyl Isomer

The commercially available 3-(2-fluorophenyl)butan-1-amine from Leyan is specified at 98% purity (HPLC, qNMR) . In contrast, the 1-(2-fluorophenyl)butan-1-amine offered by Fluorochem is specified at 95% purity . This 3‑percentage‑point purity advantage may reduce the need for additional purification steps in sensitive downstream applications.

Chemical Purity Procurement Specification Quality Control

FGFR1 Kinase Inhibitory Activity: Baseline Biochemical Data for 3-(2-Fluorophenyl)butan-1-amine

In a Z-LYTE enzymatic kinase assay, 3-(2-fluorophenyl)butan-1-amine inhibited Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC₅₀ of 1.9 µM [1]. No head-to-head comparator data for the positional isomers against FGFR1 are currently available in the public domain.

Kinase Inhibition FGFR1 Biochemical Screening

Fluorination-Driven logP Shift: 3-(2-Fluorophenyl)butan-1-amine vs. Non-Fluorinated 3-Phenylbutan-1-amine

The introduction of a fluorine atom ortho on the phenyl ring of 3-phenylbutan-1-amine produces a modest logP shift. 3-Phenylbutan-1-amine has a reported computed logP of 2.21 (Chembase) [1], while 3-(2-fluorophenyl)butan-1-amine has logP 2.28 , yielding ΔlogP = +0.07. This small fluorination-induced increase in lipophilicity contrasts with the larger logP range observed among positional isomers (Δ up to 0.35), underscoring that positional relocation of the aryl ring exerts a stronger influence on lipophilicity than ortho-fluorination alone.

Fluorination Effect Lipophilicity Metabolic Stability

3-Aryl-Butylamine Scaffold: Patent-Backed Analgesic Pharmacophore with Established Synthetic Enabling Technology

The 3-aryl-butylamine chemotype, which includes 3-(2-fluorophenyl)butan-1-amine, is explicitly disclosed in EP 0 693 475 and US 2006/0194988 as a class of compounds demonstrating 'excellent analgesic activity and very good tolerability' [1][2]. The Grünenthal patent family further provides a scalable synthetic process for dehydrating substituted 1-amino-3-aryl-butan-3-ol compounds to produce 3-aryl-butyl-amines in good yields and enantiomeric purity [2]. This stands in contrast to 1-aryl-butylamine isomers, which lack an equivalent dedicated process‑scale patent enabling route.

Analgesic Discovery Patent-Protected Scaffold 3-Aryl-Butylamine

Recommended Procurement and Application Scenarios for 3-(2-Fluorophenyl)butan-1-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery SAR: Exploiting a 0.35-logP Differential for Fine-Tuning Lipophilicity

In CNS lead optimization programs where a logP range of 2–3 is targeted for blood–brain barrier penetration, the 0.35‑unit lower logP of 3-(2-fluorophenyl)butan-1-amine (logP 2.28) compared to its 1-phenyl isomer (logP 2.63) provides a meaningful differentiation vector [1]. When a compound series requires reduced lipophilicity to lower metabolic clearance or phospholipidosis risk without altering the fluorophenyl pharmacophore, the 3‑isomer may be preferred. This is especially relevant when the 3-aryl-butylamine scaffold is being explored for analgesic activity as disclosed in EP 0 693 475 [2].

FGFR1 Kinase Inhibitor Fragment Elaboration: Starting Point for Kinase-Focused Medicinal Chemistry

The 1.9 µM IC₅₀ against FGFR1, measured in a Z-LYTE enzymatic kinase assay [1], positions 3-(2-fluorophenyl)butan-1-amine as a low-molecular-weight (167 Da) fragment-like hit for FGFR1-targeted oncology programs. Because positional isomer FGFR1 data are absent from the public domain, this compound offers a unique entry point for kinase SAR exploration. The 98% vendor purity supports immediate use in biochemical screening without additional purification.

Asymmetric Synthesis and Chiral Resolution: Chiral Center at the C3 Position Enables Enantiomer-Specific Studies

The presence of a stereogenic center at the C3 position of the butyl chain differentiates 3-(2-fluorophenyl)butan-1-amine from 1-aryl-butylamine isomers, where the chiral center resides at C1 [1]. This structural feature is relevant for laboratories investigating stereospecific receptor interactions or developing enantioselective synthetic methodologies. The Grünenthal patent (US 2006/0194988) describes a process yielding 3-aryl-butyl-amines with good enantiomeric purity , providing a patent-backed route for accessing single enantiomers of this scaffold.

Fluorine-19 NMR Probe Development: Ortho-Fluorophenyl Moiety as a Spectroscopic Handle

The ortho-fluorine atom on the phenyl ring provides a sensitive ¹⁹F NMR probe for monitoring binding events, metabolic transformations, or conformational changes in biochemical assays. Unlike the 1‑phenyl and 2‑phenyl isomers—which carry the same fluorophenyl group but differ in amine-aryl spacing—the 3‑isomer's specific spatial relationship between the fluorine and the primary amine may yield distinct chemical shift perturbation patterns upon target engagement [1], making it a valuable tool for ¹⁹F NMR-based fragment screening campaigns.

Quote Request

Request a Quote for 3-(2-Fluorophenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.